molecular formula C23H24N4O3S B2491673 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1235107-03-5

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2491673
CAS No.: 1235107-03-5
M. Wt: 436.53
InChI Key: AMOWXGUJAXDRQR-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound featuring multiple functional groups, including a nitrophenyl group, an imidazole ring, a thioether linkage, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring, incorporation of the nitrophenyl group, and the final construction of the thioether and piperidinyl functionalities. Key reagents might include:

  • Imidazole precursors: : to form the imidazole core.

  • Nitrophenyl derivatives: : introduced via nucleophilic aromatic substitution.

  • Thioether linkages: : achieved through sulfur-based reagents like thiols.

  • Piperidinyl incorporation: : often through amine alkylation reactions.

Industrial Production Methods

Scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. This often involves:

  • Catalysis: : Using specific catalysts to enhance reaction efficiency.

  • Temperature and Pressure Control: : Precise control to maintain reaction rates.

  • Purification Techniques: : Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitrophenyl group can undergo oxidative reactions, potentially forming nitroso or nitro derivatives.

  • Reduction: : The nitro group can be reduced to an amino group.

  • Substitution: : Various functional groups in the compound allow for substitution reactions, particularly on the imidazole ring.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Application of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Reagents like alkyl halides, acids, and bases under controlled pH conditions.

Major Products

The primary products from these reactions often include modified imidazole derivatives, altered nitrophenyl groups, or new thioether and piperidinyl compounds.

Scientific Research Applications

This compound has a broad spectrum of applications, including:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Potential roles in bioconjugation and as a probe for biological assays.

  • Medicine: : Investigated for pharmacological properties, possibly as an inhibitor or modulator of biological pathways.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The compound’s mechanism of action is likely dependent on its ability to interact with specific molecular targets, including enzymes, receptors, or nucleic acids. The multiple functional groups provide versatility in binding interactions and reactivity, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Unique Aspects

  • The combination of a nitrophenyl group with an imidazole ring and a thioether linkage is unique, providing a distinct reactivity profile and potential for diverse applications.

List of Similar Compounds

  • 2-(4-Nitrophenyl)-1H-imidazole: : Similar imidazole-nitrophenyl core but lacks thioether and piperidinyl groups.

  • 1-(o-Tolyl)-2-(1H-imidazol-2-yl)thioethane: : Shares thioether and imidazole components but lacks nitrophenyl and piperidinyl functionalities.

  • Piperidin-1-yl imidazole derivatives: : Contains piperidinyl and imidazole groups but without the nitrophenyl component.

Each of these analogs shares some structural motifs with our compound of interest but offers distinct variations in terms of functionality and reactivity.

Biological Activity

The compound 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, also known as a derivative of imidazole, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N4O3SC_{25}H_{22}N_{4}O_{3}S, with a molecular weight of 458.5 g/mol. Its structure includes an imidazole ring, a nitrophenyl group, and a piperidine moiety, which contribute to its biological properties and reactivity.

PropertyValue
Molecular FormulaC25H22N4O3S
Molecular Weight458.5 g/mol
CAS Number1235329-70-0

Antimicrobial Activity

Research indicates that compounds with imidazole derivatives exhibit significant antimicrobial properties. The nitrophenyl group in this compound may enhance its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways. Studies have shown that similar compounds demonstrate activity against various pathogens, including Mycobacterium tuberculosis and other resistant strains .

Anticancer Potential

The anticancer activity of imidazole derivatives is well-documented. Mechanistically, these compounds often target specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Enzyme Inhibition

The compound is being investigated for its potential as an enzyme inhibitor. It may interact with various biological targets, modulating their activity. For instance, the interaction with COX-II has been highlighted in related studies, suggesting anti-inflammatory properties that could be beneficial in treating conditions like arthritis and cardiovascular diseases .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : It might act as a ligand for specific receptors involved in cellular signaling pathways.
  • Radical Formation : The nitro group can undergo reduction to form reactive intermediates that damage cellular components, leading to cell death .

Case Studies

Several studies have focused on the biological evaluation of imidazole derivatives similar to this compound:

  • A study reported that imidazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent anti-tubercular activity .
  • Another investigation highlighted the cytotoxic effects of related compounds on human cancer cell lines, demonstrating significant apoptosis induction at micromolar concentrations .

Properties

IUPAC Name

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-17-8-3-4-11-20(17)26-21(18-9-7-10-19(14-18)27(29)30)15-24-23(26)31-16-22(28)25-12-5-2-6-13-25/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOWXGUJAXDRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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